1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione
Overview
Description
1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups at the 3rd position and two carbonyl groups at the 2nd and 5th positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione typically involves the reaction of 3-bromobenzaldehyde with 3,3-dimethylglutaric anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the consistent quality and high throughput of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Cl2, Br2) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
Electrophilic Aromatic Substitution: Substituted bromophenyl derivatives.
Nucleophilic Substitution: Substituted pyrrolidine derivatives.
Oxidation and Reduction: Quinones and hydroquinones.
Scientific Research Applications
1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione
- 1-(3-Fluorophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione
- 1-(3-Methylphenyl)-3,3-dimethyl-pyrrolidine-2,5-dione
Uniqueness
1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-12(2)7-10(15)14(11(12)16)9-5-3-4-8(13)6-9/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHNXJCESYKSET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C2=CC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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